![molecular formula C16H14N2O5 B5634158 2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid](/img/structure/B5634158.png)
2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid
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Overview
Description
Synthesis Analysis
Research on the synthesis of compounds related to 2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid has shown the development of methods for creating derivatives with potential application in various fields. For example, the synthesis of 6-amino-2-phenylbenzothiazoles, which may be structurally or functionally related to the target compound, involves condensation reactions followed by reduction processes to obtain the desired derivatives (Racané et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid has been determined through crystallographic studies. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been elucidated, showcasing the significant role of hydrogen bonding in determining the supramolecular architecture (Wardell & Tiekink, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of related nitrobenzoic acid derivatives have been studied extensively. Photolysis of N-2,4-dinitrophenylamino-acids leads to products that depend on the pH, demonstrating the complexity of reactions involving nitro groups (Neadle & Pollitt, 1967).
Physical Properties Analysis
The physical properties, including crystallization behavior and hydrogen bonding patterns, significantly influence the structural and thus functional aspects of these compounds. The study of various polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate highlights the importance of intermolecular interactions in determining the physical properties of such compounds (Sikorski & Trzybiński, 2013).
properties
IUPAC Name |
2-[(2,6-dimethylphenyl)carbamoyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-9-4-3-5-10(2)14(9)17-15(19)13-8-11(18(22)23)6-7-12(13)16(20)21/h3-8H,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDWDGNYHBIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid |
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